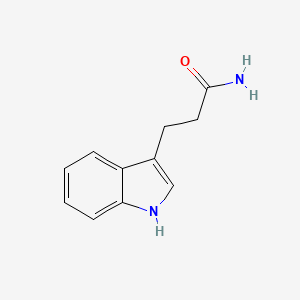

3-(1H-indol-3-yl)propanamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523262. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-indol-3-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c12-11(14)6-5-8-7-13-10-4-2-1-3-9(8)10/h1-4,7,13H,5-6H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVHXWFANORBAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326054 | |

| Record name | 3-(1H-indol-3-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5814-93-7 | |

| Record name | 1H-Indole-3-propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5814-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indolepropionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005814937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-propionamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523262 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1H-indol-3-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-indol-3-yl)propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLEPROPIONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RD94WRM73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indolepropionamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240640 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the chemical properties of 3-(1H-indol-3-yl)propanamide?

An In-depth Technical Guide to the Chemical Properties of 3-(1H-indol-3-yl)propanamide

Executive Summary

This compound (CAS No. 5814-93-7) is a molecule of significant interest in the fields of medicinal chemistry and drug development. As a derivative of the ubiquitous indole scaffold, it serves as a crucial building block and precursor for a wide array of biologically active compounds.[1][2] Its structure, combining a reactive indole nucleus with a versatile propanamide side chain, makes it a valuable starting point for the synthesis of novel therapeutic agents, including immunosuppressives, antimicrobials, and selective androgen receptor degraders (SARDs).[3][4][5] This guide provides a comprehensive overview of the core chemical properties of this compound, intended for researchers, scientists, and drug development professionals. It covers the molecule's physicochemical characteristics, a validated synthetic pathway, detailed spectroscopic analysis, reactivity profile, and essential safety protocols.

Molecular Identity and Physicochemical Profile

A thorough understanding of a molecule begins with its fundamental identity and physical properties. These data are critical for experimental design, from selecting appropriate solvents to predicting behavior in physiological environments.

Nomenclature and Chemical Identifiers

The unambiguous identification of a chemical entity is paramount for reproducibility and regulatory compliance.

| Identifier | Value |

| IUPAC Name | This compound[6] |

| CAS Number | 5814-93-7[6][7] |

| Molecular Formula | C₁₁H₁₂N₂O[6] |

| Molecular Weight | 188.23 g/mol [6] |

| InChI Key | OTVHXWFANORBAK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CCC(=O)N[7] |

Core Molecular Structure

The structure of this compound features a bicyclic indole ring system connected at the C3 position to a three-carbon propanamide chain. The indole moiety provides a planar, aromatic region susceptible to electrophilic attack and capable of hydrogen bonding via its N-H group. The primary amide functional group is polar and can act as both a hydrogen bond donor and acceptor, significantly influencing the molecule's solubility and intermolecular interactions.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The physical properties dictate the compound's state, handling requirements, and solubility characteristics.

| Property | Value | Source |

| Physical State | Solid | [8] |

| Melting Point | 134-136 °C | [7] |

| Boiling Point | 487.6 °C at 760 mmHg | [9] |

| Flash Point | 248.7 °C | [9] |

| Refractive Index | 1.662 | [9] |

Synthesis and Purification

While this compound is commercially available, understanding its synthesis is crucial for creating derivatives or for production at scale. A robust and common method for forming the amide bond is through the coupling of a carboxylic acid and an amine.

Retrosynthetic Approach

The most logical retrosynthetic disconnection is at the amide C-N bond. This identifies 3-(1H-indol-3-yl)propanoic acid and ammonia (or an ammonia equivalent) as the immediate precursors. The propanoic acid itself can be derived from indole through various established synthetic routes.

Experimental Protocol: DCC-Mediated Amide Coupling

This protocol describes a reliable method for synthesizing the title compound from its carboxylic acid precursor, adapted from standard amide coupling procedures.[10] The use of N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent activates the carboxylic acid, facilitating nucleophilic attack by the amine.

Materials:

-

3-(1H-indol-3-yl)propanoic acid

-

Ammonium chloride (NH₄Cl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of 3-(1H-indol-3-yl)propanoic acid (1.0 eq) in anhydrous DCM, add ammonium chloride (1.1 eq) and triethylamine (2.5 eq). Stir the mixture at room temperature for 10 minutes.

-

Activation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15 minutes. The formation of a white precipitate (dicyclohexylurea, DCU) may be observed.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the precipitated DCU. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthetic Workflow Diagram

Figure 2: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides the definitive structural confirmation of a synthesized molecule. The following sections outline the expected spectral features of this compound based on its functional groups.[11][12]

¹H NMR Spectroscopy

-

Indole Protons (δ 7.0-8.0 ppm): The four protons on the benzene portion of the indole ring will appear as a complex multiplet pattern. The proton at the C2 position will likely be a singlet or a finely split signal around δ 7.0-7.2 ppm.

-

Indole N-H (δ ~8.1 ppm): A broad singlet corresponding to the N-H proton of the indole ring. Its broadness is due to quadrupole broadening and potential hydrogen exchange.

-

Propyl Chain Protons (δ 2.5-3.0 ppm): Two distinct triplet signals are expected for the two CH₂ groups, resulting from coupling with each other. The CH₂ group adjacent to the indole ring (Cα) will be slightly upfield compared to the CH₂ group adjacent to the carbonyl (Cβ).

-

Amide N-H₂ (δ ~5.5-6.5 ppm): Two broad singlets for the non-equivalent amide protons. The chemical shift can be highly variable depending on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (δ ~175 ppm): A distinct signal in the downfield region, characteristic of an amide carbonyl carbon.

-

Indole Carbons (δ 110-140 ppm): Eight signals corresponding to the carbons of the indole ring. The quaternary carbons (C3, C3a, C7a) will have different intensities compared to the protonated carbons.

-

Propyl Chain Carbons (δ 20-40 ppm): Two signals in the aliphatic region for the two CH₂ groups.

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying key functional groups.[12]

-

N-H Stretching (3100-3400 cm⁻¹): Two distinct peaks are expected in this region, corresponding to the symmetric and asymmetric stretching of the primary amide N-H₂ group. A separate, sharper peak for the indole N-H stretch may also be observed.

-

C-H Stretching (2850-3100 cm⁻¹): Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will appear below 3000 cm⁻¹.

-

C=O Stretching (Amide I Band) (~1650 cm⁻¹): A very strong and sharp absorption band, characteristic of the carbonyl group in a primary amide.[11]

-

N-H Bending (Amide II Band) (~1600 cm⁻¹): A strong band associated with the N-H bending vibration, appearing near the C=O stretch.

Mass Spectrometry

In Electrospray Ionization (ESI) Mass Spectrometry, the expected molecular ion peak would be [M+H]⁺ at m/z 189.24. High-resolution mass spectrometry (HRMS) would confirm the elemental composition, C₁₁H₁₃N₂O⁺.[6]

Chemical Reactivity and Stability

The reactivity of this compound is governed by its two primary functional components: the electron-rich indole ring and the amide group.

-

Indole Nucleus: The indole ring is susceptible to electrophilic substitution, typically at the C2 position, as the C3 position is already substituted.

-

Amide Moiety: The amide bond is robust but can be hydrolyzed to the corresponding carboxylic acid and ammonia under harsh acidic or basic conditions with heating.

-

Stability: The compound is reported to be light-sensitive.[13] Proper storage in amber vials or protected from light is essential to prevent degradation.

-

Incompatible Materials: Avoid strong oxidizing agents, which can react with the electron-rich indole ring.[13]

-

Hazardous Decomposition: Under thermal stress, the compound can decompose to produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[13]

Safety, Handling, and Storage

Adherence to safety protocols is critical when working with any chemical substance.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[13]

-

Hygiene: Avoid formation of dust and aerosols.[9] Wash hands thoroughly after handling.

Storage and Disposal

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13] Protect from direct sunlight.[13] For long-term stability, refrigeration is recommended.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter the sewage system.[15]

Relevance in Medicinal Chemistry and Drug Development

The chemical properties outlined in this guide are fundamental to the role of this compound as a privileged scaffold in drug discovery. Its defined structure, predictable reactivity, and synthetic accessibility allow medicinal chemists to systematically modify its structure to optimize biological activity. Derivatives have shown promise as:

-

Immunosuppressive Agents: By modifying the amide nitrogen, novel compounds with potent immunosuppressive activity have been developed.[1][4]

-

Antimicrobial and Antitubercular Agents: The indole core is a known pharmacophore for antimicrobial activity, and propanamide derivatives have been synthesized and tested against various bacterial and fungal strains.[3][16]

-

Oncology Therapeutics: Propanamide-based structures have been explored as selective androgen receptor degraders (SARDs) for the treatment of prostate cancer.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of N-aryl-3-(indol-3-yl)propanamides and their immunosuppressive activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C11H12N2O | CID 351791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 3-(1H-indol-3-yl)-N-methylpropanamide | C12H14N2O | CID 7661699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. mdpi.com [mdpi.com]

- 11. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]

- 12. docbrown.info [docbrown.info]

- 13. fishersci.ie [fishersci.ie]

- 14. chemical-label.com [chemical-label.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(1H-indol-3-yl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-(1H-indol-3-yl)propanamide, a derivative of the privileged indole scaffold, represents a molecule of significant interest in medicinal chemistry and drug discovery. The indole nucleus is a cornerstone in the architecture of numerous natural products and synthetic compounds with diverse and potent biological activities. Derivatives of indole-3-propanamide have emerged as promising candidates in various therapeutic areas, including as antimicrobial, antitubercular, and immunosuppressive agents.[1][2][3] A thorough understanding of the molecular structure and conformational preferences of the parent compound, this compound, is paramount for the rational design and optimization of next-generation therapeutics. This guide provides a comprehensive analysis of its structural features, underpinned by spectroscopic data, conformational analysis, and detailed experimental protocols.

Molecular Identity and Physicochemical Properties

This compound is a crystalline solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 5814-93-7 | [4] |

| Molecular Formula | C₁₁H₁₂N₂O | [4] |

| Molecular Weight | 188.23 g/mol | [4] |

| Monoisotopic Mass | 188.094963011 Da | [4] |

Elucidation of the Molecular Structure

The molecular structure of this compound is characterized by a planar indole ring system connected to a flexible propanamide side chain at the C3 position. The elucidation of this structure relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. While a dedicated spectrum for the parent compound is not publicly available, extensive data on closely related derivatives allow for a reliable prediction of the chemical shifts.[5]

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the methylene protons of the propanamide chain, and the amide and indole NH protons.

-

Indole NH: A broad singlet is anticipated around δ 10.5-11.0 ppm.

-

Aromatic Protons: The protons on the benzene portion of the indole ring (H4-H7) will appear in the aromatic region (δ 7.0-7.8 ppm) with characteristic coupling patterns. The C2 proton of the indole ring will likely be a singlet or a narrow triplet around δ 7.0-7.2 ppm.

-

Methylene Protons: The two methylene groups of the propanamide side chain will appear as triplets in the upfield region, typically around δ 2.5-3.5 ppm.

-

Amide Protons: The -NH₂ protons of the primary amide will present as two broad singlets, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will complement the proton data, with distinct signals for each of the 11 carbon atoms.

-

Carbonyl Carbon: The amide carbonyl carbon is expected to be the most downfield signal, around δ 175 ppm.

-

Aromatic Carbons: The eight carbons of the indole ring will resonate in the aromatic region (δ 110-140 ppm).

-

Aliphatic Carbons: The two methylene carbons of the propanamide chain will appear in the upfield region (δ 20-40 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (Indole) | Stretch | ~3400 |

| N-H (Amide) | Stretch (asymmetric & symmetric) | 3350-3180 |

| C-H (Aromatic) | Stretch | >3000 |

| C-H (Aliphatic) | Stretch | <3000 |

| C=O (Amide I) | Stretch | ~1660 |

| N-H (Amide II) | Bend | ~1620 |

| C=C (Aromatic) | Stretch | 1600-1450 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak ([M]⁺) would be observed at an m/z of 188. The fragmentation pattern would likely involve the characteristic cleavage of the propanamide side chain, with a prominent peak corresponding to the stable indolylmethyl cation.

Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. The propanamide side chain of this compound possesses rotational freedom around its single bonds, allowing it to adopt various conformations.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the amidation of indole-3-propionic acid. Several methods can be employed for this transformation, with a common approach involving the use of a coupling agent.

General Synthesis Workflow

The overall workflow for the synthesis and characterization of this compound is outlined below.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Amidation of Indole-3-propionic Acid

This protocol describes a common method for the synthesis of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) as coupling agents.[5]

Materials:

-

Indole-3-propionic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Hydroxybenzotriazole (HOBt)

-

Ammonium chloride (NH₄Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a solution of indole-3-propionic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDCI (1.2 eq).

-

Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amidation: Add ammonium chloride (1.5 eq) and DIPEA (2.5 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Biological Context and Therapeutic Potential

The indole-3-propanamide scaffold is a key pharmacophore in a variety of biologically active molecules. While the parent compound itself has not been extensively profiled, its derivatives have shown significant promise in several therapeutic areas.

Antimicrobial and Antitubercular Activity

Several studies have reported the synthesis of novel (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives and their evaluation for antimicrobial and antitubercular activities.[1] These findings suggest that the indole-3-propanamide core can serve as a valuable template for the development of new anti-infective agents.

Immunosuppressive Activity

N-aryl-3-(indol-3-yl)propanamides have been synthesized and evaluated for their immunosuppressive properties.[3] Certain derivatives exhibited significant inhibitory activity in both in vitro and in vivo models, highlighting the potential of this chemical class in the treatment of immune-related disorders.

Cytotoxicity and Anticancer Potential

Recent research has explored the cytotoxic effects of various indole derivatives. For instance, indole-3-propionic acid and indole-3-acetic acid, compounds structurally related to this compound, have demonstrated cytotoxic effects against different cancer cell lines, with EC₅₀ values in the low micromolar range for some cell lines.[6] This underscores the potential for indole-3-propanamide derivatives to be investigated as anticancer agents.

Conclusion

This compound is a molecule with a rich chemical and biological context. Its molecular structure, characterized by a planar indole ring and a flexible propanamide side chain, provides a versatile scaffold for the design of novel therapeutic agents. While further studies are needed to fully elucidate its conformational landscape and biological activity profile, the information presented in this guide provides a solid foundation for researchers in the field. A thorough understanding of its synthesis, structure, and the biological activities of its derivatives will undoubtedly fuel the development of new and improved drugs for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of N-aryl-3-(indol-3-yl)propanamides and their immunosuppressive activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C11H12N2O | CID 351791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of indole-3-propanamide and its derivatives.

An In-Depth Technical Guide to the Biological Activity of Indole-3-Propanamide and Its Derivatives

Abstract

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Among its vast array of derivatives, indole-3-propanamide and its analogues have garnered significant attention for their diverse pharmacological properties. This technical guide provides a comprehensive exploration of the biological activities associated with these compounds, intended for an audience of researchers, scientists, and professionals in drug development. We will delve into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, supported by an analysis of structure-activity relationships. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the evaluation of these activities, emphasizing the causality behind methodological choices to ensure scientific integrity and reproducibility. Visual diagrams of key pathways and workflows are provided to facilitate a deeper understanding of the underlying mechanisms and experimental designs.

The Indole-3-Propanamide Scaffold: A Versatile Pharmacophore

The indole ring system is a bicyclic aromatic structure that is a fundamental component of many natural products, neurotransmitters (e.g., serotonin), and approved pharmaceuticals.[1][2] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor make it an ideal framework for interacting with a wide range of biological targets.[2] Indole-3-propanamide, featuring a propanamide side chain at the C3 position, serves as a key intermediate and a molecular template for the synthesis of novel therapeutic agents. The chemical tractability of this scaffold allows for systematic modifications, leading to the development of derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.[2][3] These derivatives have shown promise in addressing a spectrum of diseases, underscoring the importance of this chemical class in modern drug discovery.[4][5][6]

Key Biological Activities of Indole-3-Propanamide Derivatives

Anticancer Activity

Indole derivatives are well-established as potent anticancer agents, with some, like vincristine and vinblastine, being mainstays in chemotherapy.[7] The anticancer potential of indole-3-propanamide derivatives often stems from their ability to induce apoptosis (programmed cell death) and inhibit key signaling pathways involved in cancer cell proliferation and survival.[7][8]

Mechanism of Action: A primary mechanism involves the inhibition of critical enzymes such as protein kinases, which are often dysregulated in cancer.[9] Additionally, these compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The structural features of the indole nucleus allow these molecules to bind to the active sites of enzymes or interact with proteins that regulate cell cycle progression.[2]

A proposed signaling pathway for apoptosis induction by an indole derivative is illustrated below.

Caption: Proposed intrinsic pathway for apoptosis induced by indole derivatives.

Antimicrobial Activity

The rise of antimicrobial resistance has created an urgent need for new classes of antimicrobial agents.[10] Indole derivatives have demonstrated significant activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[2][11][12] Some indole-3-propanamide and related carboxamide derivatives have shown notable antibacterial and antifungal properties.[11]

Mechanism of Action: The antimicrobial mechanisms of indole derivatives are diverse. One proposed mechanism is the disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[13] Another mechanism involves the inhibition of essential microbial enzymes or interference with biofilm formation, a key virulence factor for many pathogenic bacteria. The lipophilic nature of the indole ring facilitates its passage through the microbial cell wall and membrane.

A study on novel indole carboxamide and propanamide derivatives revealed that while antifungal activity was higher in carboxamides, both classes of compounds exhibited potent antibacterial activity, with Minimum Inhibitory Concentration (MIC) values significantly lower than standard antibiotics like ampicillin and ciprofloxacin against certain strains.[11]

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases, including arthritis, cardiovascular disorders, and neurodegenerative conditions.[14] Indole derivatives have been investigated for their anti-inflammatory properties, often attributed to their ability to modulate inflammatory pathways.[5][15]

Mechanism of Action: A common mechanism for anti-inflammatory action is the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.[14][16] Additionally, some indole compounds can suppress the activation of transcription factors like NF-κB, which orchestrates the expression of numerous inflammatory genes. The ability of these compounds to inhibit protein denaturation is also a key indicator of their anti-inflammatory potential.[16][17][18]

Caption: Inhibition of key inflammatory pathways by indole derivatives.

Neuroprotective Effects

Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by progressive neuronal loss, often linked to oxidative stress and neuroinflammation.[3][19] Indole derivatives, particularly those related to tryptophan metabolism like indole-3-propionic acid, have demonstrated significant neuroprotective properties.[20] These compounds can mitigate neuronal damage by scavenging free radicals, reducing inflammation, and modulating signaling pathways crucial for neuronal survival.[3][19][20]

Mechanism of Action: The neuroprotective effects are often multifaceted. As potent antioxidants, they can neutralize reactive oxygen species (ROS), protecting neurons from oxidative damage.[19] Furthermore, some derivatives can reduce the production of pro-inflammatory cytokines in the brain and inhibit the activation of microglia, the resident immune cells of the central nervous system.[3] Studies have shown that indole derivatives can reduce neuroinflammation by inhibiting pathways such as the NLRP3 inflammasome.[3][20]

Structure-Activity Relationship (SAR) Insights

The biological activity of indole-3-propanamide derivatives is highly dependent on the nature and position of substituents on the indole ring and the propanamide side chain.[21][22][23]

-

Substituents on the Indole Ring: The introduction of electron-withdrawing groups (e.g., halogens) or electron-donating groups at various positions (especially C5) can significantly alter the electronic properties of the indole nucleus, thereby influencing binding affinity to target proteins.[8]

-

Modifications of the Propanamide Side Chain: Altering the length, rigidity, or functional groups of the side chain can impact the molecule's lipophilicity and steric profile, which in turn affects its bioavailability and target engagement.[23] For instance, converting the amide to other functional groups or incorporating it into a heterocyclic ring can lead to novel activities.[21]

Systematic SAR studies are crucial for optimizing lead compounds into potent and selective drug candidates.

Core Experimental Methodologies

The following protocols are foundational for screening and characterizing the biological activities of indole-3-propanamide derivatives. The choice of specific cell lines, microbial strains, and reagents should be guided by the specific research question and validated against established standards.

In Vitro Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay is a widely used method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[9][24]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa, HT29) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the indole-3-propanamide derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[8]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Caption: Step-by-step workflow for the MTT cell viability assay.

In Vitro Antimicrobial Susceptibility: Broth Microdilution Method

This method is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[25]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. A standardized inoculum of the test microorganism is added, and the plate is incubated. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[25]

Step-by-Step Protocol:

-

Compound Preparation: Dissolve the indole-3-propanamide derivatives in a suitable solvent (e.g., DMSO) and prepare a stock solution.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin, ampicillin).[11]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).[25]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no visible growth is observed.[25]

In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation

This assay is a simple and effective method to screen for anti-inflammatory activity, as protein denaturation is a well-documented cause of inflammation in conditions like arthritis.[17][26]

Principle: When proteins are denatured by heat, they express antigens that can trigger an inflammatory response. A compound with anti-inflammatory activity can inhibit this heat-induced denaturation. Bovine serum albumin (BSA) or egg albumin is commonly used.[16][17]

Step-by-Step Protocol:

-

Reaction Mixture Preparation: The reaction mixture consists of the test compound at various concentrations and a 1% aqueous solution of bovine serum albumin (BSA).

-

pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using 1N hydrochloric acid.

-

Incubation: Incubate the samples at 37°C for 20 minutes.

-

Heating: Induce denaturation by heating the mixture at 70°C in a water bath for 5 minutes.[17]

-

Cooling and Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.[17][26] Use a standard anti-inflammatory drug like diclofenac sodium as a positive control.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: Percentage Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Data Summary: Biological Activities of Indole Derivatives

The following table summarizes representative biological activity data for various indole derivatives from the literature to provide a comparative overview.

| Compound Class | Biological Activity | Target/Assay | Potency (IC₅₀ / MIC) | Reference |

| Indole-aryl amides | Anticancer | HT29 Colon Cancer Cells | IC₅₀ = Low µM range | [7] |

| Indole carboxamides | Antibacterial | Staphylococcus aureus | MIC = 1.56-3.13 µg/mL | [11] |

| Indole carboxamides | Antibacterial | Bacillus subtilis | MIC = 1.56-3.13 µg/mL | [11] |

| Indole-based thiosemicarbazones | Anticancer | Various Tumor Cell Lines | Potent Activity | [27] |

| Indole-3-carbinol (I3C) | Neuroprotective | MPP+-activated microglial cells | Reduces NO, IL-1β, IL-6 | [3][28] |

| 5-Bromo-indole-3-carboxamide | Antimicrobial | S. aureus, A. baumannii | MIC ≤ 0.28 µM | [13] |

Conclusion and Future Directions

Indole-3-propanamide and its derivatives constitute a versatile and highly promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents makes them attractive scaffolds for further development. The causality behind their mechanisms of action often lies in their ability to interact with key enzymes and signaling proteins that regulate fundamental cellular processes.

Future research should focus on the synthesis of novel, structurally diverse libraries of indole-3-propanamide derivatives and their evaluation in high-throughput screening campaigns. A deeper investigation into their mechanisms of action using advanced techniques like chemical proteomics will be crucial for identifying specific molecular targets.[29][30] Furthermore, optimizing the pharmacokinetic and toxicological profiles of lead compounds will be essential for their successful translation into clinical candidates. The continued exploration of this privileged scaffold holds significant potential for the discovery of next-generation therapeutics to address pressing global health challenges.

References

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 5. rjpn.org [rjpn.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. turkjps.org [turkjps.org]

- 13. mdpi.com [mdpi.com]

- 14. journalajrb.com [journalajrb.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 18. ijcrt.org [ijcrt.org]

- 19. hilarispublisher.com [hilarispublisher.com]

- 20. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, synthesis, and structure-activity relationships of indole-3-heterocycles as agonists of the CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design, synthesis, and structure-activity relationship study of conformationally constrained analogs of indole-3-carboxamides as novel CB1 cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]

- 25. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. bbrc.in [bbrc.in]

- 27. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Profiling of Small Molecules by Chemical Proteomics | Springer Nature Experiments [experiments.springernature.com]

- 30. benchchem.com [benchchem.com]

A Technical Guide to the Natural Occurrence and Sources of 3-(1H-indol-3-yl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1H-indol-3-yl)propanamide, an indole alkaloid, and its derivatives are emerging as molecules of significant interest in pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of the current understanding of the natural occurrence and sources of this compound. While direct evidence for the natural occurrence of the parent compound remains elusive, the presence of its N-methylated and hydroxylated analogs in fungi and bacteria, respectively, strongly suggests its potential existence in the biosphere. This guide delves into the plausible biosynthetic pathways, drawing parallels with the well-established indole-3-acetic acid (IAA) biosynthesis. Furthermore, it details established chemical synthesis routes for this compound and its derivatives, providing valuable protocols for researchers. The content is structured to offer a deep, scientifically grounded understanding for professionals in drug development and related scientific fields.

Introduction: The Significance of this compound

Indole alkaloids represent a vast and structurally diverse class of natural products with a wide array of biological activities.[1] Among these, compounds featuring a 3-substituted indole core are prominent due to their roles as signaling molecules, phytohormones, and therapeutic agents. This compound belongs to this important class of molecules. Its structural similarity to the principal plant auxin, indole-3-acetic acid (IAA), suggests potential roles in biological systems. While the parent compound's natural presence is yet to be definitively confirmed, its synthetic derivatives have demonstrated promising immunosuppressive, antimicrobial, and antifungal activities, underscoring the therapeutic potential of this chemical scaffold.[2][3] This guide aims to consolidate the current knowledge on the natural occurrence and synthesis of this compound, providing a foundational resource for further research and development.

Natural Occurrence: Evidence and Postulates

Direct isolation of this compound from a natural source has not been extensively reported in peer-reviewed literature. However, the confirmed presence of closely related derivatives in fungi and bacteria provides compelling indirect evidence for its potential natural occurrence.

Fungal Metabolites: The Case of Omphalotus olearius

A significant piece of evidence for the natural existence of the this compound scaffold comes from the fungus Omphalotus olearius. The N-methylated derivative, 3-(1H-indol-3-yl)-N-methylpropanamide , has been identified as a metabolite of this mushroom.[3][4]

| Compound | Organism | Reference |

| 3-(1H-indol-3-yl)-N-methylpropanamide | Omphalotus olearius | [3][4] |

The presence of this N-methylated analog suggests that the core this compound structure is biosynthetically accessible in fungi. It is plausible that the parent compound exists as a precursor or a metabolic byproduct in this or other fungal species.

Bacterial Metabolites: A Hydroxylated Analog

Research on lactic acid bacteria isolated from fermented batter has led to the characterization of a novel antibacterial compound, 2-hydroxyl indole-3-propanamide .[5] This discovery in Lactobacillus and Pediococcus species indicates that bacteria possess the enzymatic machinery to produce indole-3-propanamide derivatives. The hydroxylation at the 2-position of the indole ring is a common modification in microbial metabolism.

Biosynthetic Pathways: A Plausible Connection to Auxin Metabolism

The biosynthesis of this compound is likely intertwined with the well-characterized pathways of indole-3-acetic acid (IAA) synthesis, particularly the indole-3-acetamide (IAM) pathway, which is prevalent in both plants and microorganisms.[6]

The Indole-3-Acetamide (IAM) Pathway as a Potential Precursor Route

The IAM pathway involves the conversion of tryptophan to indole-3-acetamide, which is then hydrolyzed to IAA. It is conceivable that a variation of this pathway could lead to the formation of this compound. One hypothetical route could involve the extension of the side chain of a tryptophan-derived intermediate before amidation.

A more direct and plausible pathway involves the amidation of indole-3-propionic acid (IPA), a known metabolite of tryptophan produced by gut microbiota.[7]

Caption: Plausible biosynthetic pathway for this compound.

Enzymatic Amidation of Indole-3-Propionic Acid

The formation of the amide bond in this compound from indole-3-propionic acid would require the activity of an amide synthase or a similar enzyme. While specific enzymes for this reaction on IPA have not been characterized, the enzymatic machinery for amide bond formation is widespread in biological systems.

Sources: Chemical Synthesis

The lack of readily available natural sources has necessitated the development of efficient chemical synthesis routes for this compound and its derivatives. These synthetic methods are crucial for obtaining sufficient quantities for biological screening and drug development.

Synthesis from Indole-3-propionic Acid

The most direct synthetic route involves the amidation of commercially available indole-3-propionic acid. This can be achieved through various coupling reagents.

Experimental Protocol: Amidation of Indole-3-propionic Acid

-

Activation of the Carboxylic Acid: To a solution of indole-3-propionic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as 1,1'-carbonyldiimidazole (CDI) or a carbodiimide (e.g., DCC or EDC) with an activator like HOBt (1.1-1.5 equivalents). The reaction is typically stirred at room temperature for 1-2 hours to form the activated intermediate.

-

Amidation: To the activated acid, add a source of ammonia (e.g., ammonium hydroxide or a protected amine followed by deprotection) (1.5-2 equivalents). The reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS).

-

Work-up and Purification: The reaction mixture is typically washed with an acidic solution (e.g., 1M HCl) and a basic solution (e.g., saturated NaHCO₃) to remove unreacted starting materials and byproducts. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Caption: General synthetic scheme for this compound.

Synthesis of N-Substituted Derivatives

A significant body of research has focused on the synthesis of N-substituted 3-(1H-indol-3-yl)propanamides due to their diverse biological activities.[2][3] The general synthetic strategy is similar to the one described above, with the key difference being the use of a primary or secondary amine instead of an ammonia source in the amidation step.

| Derivative Type | Starting Materials | Key Reaction | Reference |

| N-Aryl | Indole-3-propionic acid, Substituted anilines | Amide coupling | [3] |

| N-Alkyl | Indole-3-propionic acid, Alkylamines | Amide coupling | [2] |

Conclusion and Future Directions

The natural occurrence of this compound is strongly suggested by the isolation of its N-methylated and hydroxylated derivatives from fungi and bacteria, respectively. Its biosynthesis is likely linked to the metabolism of tryptophan, possibly through the amidation of indole-3-propionic acid. The chemical synthesis of this compound and its derivatives is well-established, providing a reliable source for further investigation into their biological properties.

Future research should focus on:

-

Targeted Isolation Studies: Screening of a wider range of fungi, bacteria, and plants for the presence of the parent this compound.

-

Elucidation of Biosynthetic Pathways: Identification and characterization of the enzymes responsible for the biosynthesis of this compound in natural systems.

-

Exploration of Biological Activities: Continued investigation into the pharmacological potential of synthetic derivatives to identify new lead compounds for drug discovery.

This technical guide provides a solid foundation for researchers and scientists to build upon in their exploration of this promising class of indole alkaloids.

References

- 1. moleculardepot.com [moleculardepot.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-(1H-indol-3-yl)-N-methylpropanamide | C12H14N2O | CID 7661699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of an Antibacterial Compound, 2-Hydroxyl Indole-3-Propanamide, Produced by Lactic Acid Bacteria Isolated from Fermented Batter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Showing Compound N-Methyl-1H-indole-3-propanamide (FDB010723) - FooDB [foodb.ca]

- 7. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-(1H-indol-3-yl)propanamide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(1H-indol-3-yl)propanamide, a molecule of significant interest in the fields of biochemistry and drug development. As a derivative of the essential amino acid tryptophan, this compound and its analogues are subjects of ongoing research.[1] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical insights into the analytical methodologies required to confirm the structure and purity of this compound.

Introduction

This compound, also known as indole-3-propionamide, possesses a core indole structure linked to a propanamide side chain. The accurate elucidation of its chemical structure is paramount for any scientific investigation. This is achieved through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide will delve into the principles of each technique, provide detailed experimental protocols, and present an in-depth analysis of the expected spectroscopic data for this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound consists of a bicyclic indole ring system connected at the C3 position to a three-carbon aliphatic chain terminating in a primary amide.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring protons.

Expected ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.8 | s | 1H | Indole N-H |

| ~7.5 | d | 1H | Ar-H |

| ~7.3 | d | 1H | Ar-H |

| ~7.1 | t | 1H | Ar-H |

| ~7.0 | t | 1H | Ar-H |

| ~6.9 | s | 1H | Ar-H |

| ~7.2 (broad s) | 1H | Amide N-H | |

| ~6.7 (broad s) | 1H | Amide N-H | |

| ~2.9 | t | 2H | -CH₂- (adjacent to indole) |

| ~2.2 | t | 2H | -CH₂- (adjacent to C=O) |

Data is predicted based on the known spectrum of indole-3-propionic acid and general chemical shift values for primary amides.[4]

Interpretation of the ¹H NMR Spectrum:

-

Indole Ring Protons: The protons on the indole ring are expected to appear in the aromatic region (δ 6.5-8.0 ppm). The exact chemical shifts and coupling patterns will be characteristic of a 3-substituted indole. The N-H proton of the indole ring is typically a broad singlet at a downfield chemical shift (~10.8 ppm).

-

Propyl Chain Protons: The two methylene (-CH₂-) groups of the propyl chain will appear as triplets, due to coupling with each other. The methylene group adjacent to the electron-withdrawing indole ring will be slightly downfield (~2.9 ppm) compared to the methylene group adjacent to the carbonyl group (~2.2 ppm).

-

Amide Protons: The two protons of the primary amide (-CONH₂) are expected to appear as two broad singlets in the region of δ 6.5-7.5 ppm. Their broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | C=O (Amide) |

| ~136 | C (Indole) |

| ~127 | C (Indole) |

| ~122 | CH (Indole) |

| ~121 | CH (Indole) |

| ~118.5 | CH (Indole) |

| ~118 | CH (Indole) |

| ~113 | C (Indole) |

| ~111 | CH (Indole) |

| ~35 | -CH₂- |

| ~21 | -CH₂- |

Data is predicted based on known spectra of similar indole derivatives and general chemical shift values.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The carbonyl carbon of the amide group is the most downfield signal, expected around δ 174 ppm.

-

Indole Carbons: The eight carbons of the indole ring will appear in the aromatic region (δ 110-140 ppm). The quaternary carbons will generally have lower intensities than the protonated carbons.

-

Propyl Chain Carbons: The two methylene carbons of the propyl chain will appear in the aliphatic region (δ 20-40 ppm).

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 512-1024 scans, relaxation delay of 2 seconds, spectral width of ~220 ppm.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, sharp | N-H stretch (indole) |

| ~3350, ~3180 | Strong, broad | N-H stretch (primary amide, symmetric & asymmetric) |

| ~1660 | Strong, sharp | C=O stretch (amide I band) |

| ~1620 | Medium | N-H bend (amide II band) |

| ~1460 | Medium | C-N stretch |

| ~740 | Strong | C-H bend (ortho-disubstituted benzene) |

Data is predicted based on the known spectrum of indole-3-propionic acid and characteristic IR frequencies for primary amides.[3]

Interpretation of the IR Spectrum:

-

N-H Stretching: The sharp peak around 3400 cm⁻¹ is characteristic of the N-H stretch of the indole ring. The two broad bands around 3350 and 3180 cm⁻¹ are characteristic of the asymmetric and symmetric N-H stretching of the primary amide group, respectively.

-

C=O Stretching: A strong, sharp absorption band around 1660 cm⁻¹ is a clear indication of the carbonyl group of the amide (Amide I band).

-

N-H Bending: The band around 1620 cm⁻¹ corresponds to the N-H bending vibration of the amide (Amide II band).

-

Aromatic C-H Bending: The strong absorption around 740 cm⁻¹ is characteristic of the out-of-plane C-H bending of the ortho-disubstituted benzene portion of the indole ring.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to confirm its structure.

Expected Mass Spectrometry Data

-

Molecular Formula: C₁₁H₁₂N₂O

-

Molecular Weight: 188.23 g/mol [5]

-

Monoisotopic Mass: 188.09496 u

-

Expected Molecular Ion Peak [M]⁺˙: m/z = 188

-

Expected [M+H]⁺ Peak: m/z = 189

Predicted Fragmentation Pattern:

The primary fragmentation of the molecular ion is expected to occur via cleavage of the C-C bond alpha to the indole ring, leading to the formation of a stable indolyl-methyl cation.

Figure 2. Predicted major fragmentation pathway for this compound.

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The peak at m/z = 188 corresponds to the intact molecule with one electron removed.

-

Base Peak: The most intense peak in the spectrum (the base peak) is likely to be at m/z = 130. This corresponds to the indolyl-methyl fragment ([C₉H₈N]⁺), which is highly stabilized by resonance.

-

Other Fragments: Other significant fragments may be observed due to cleavages within the propanamide side chain.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural elucidation and purity assessment of this compound. By carefully analyzing the data from each technique, researchers can confidently confirm the identity and integrity of their synthesized or isolated compound. The predictive data and protocols provided in this guide, based on sound chemical principles and data from closely related analogues, serve as a robust framework for the successful spectroscopic characterization of this important indole derivative.

References

An In-depth Technical Guide to 3-(1H-indol-3-yl)propanamide: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Among the vast family of indole derivatives, 3-(1H-indol-3-yl)propanamide stands out as a key synthetic intermediate and a molecule of significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, characterization, and emerging biological significance. Drawing upon established chemical principles and contemporary research, this document aims to serve as a valuable resource for researchers engaged in the exploration and utilization of this versatile compound.

Chemical Identity and Physicochemical Properties

IUPAC Name: this compound[3]

Molecular Formula: C₁₁H₁₂N₂O

Molecular Weight: 188.23 g/mol [3]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 134-136 °C | --INVALID-LINK-- |

| XLogP3 | 1.1 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |

| Rotatable Bond Count | 2 | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the amidation of its corresponding carboxylic acid precursor, 3-(1H-indol-3-yl)propanoic acid. This transformation can be efficiently carried out using a variety of coupling agents, with dicyclohexylcarbodiimide (DCC) being a widely employed reagent for this purpose.[5][6][7]

Reaction Scheme:

Figure 2: General synthesis scheme for this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 3-(1H-indol-3-yl)propanoic acid using DCC as a coupling agent and ammonia as the amine source.

Materials:

-

3-(1H-indol-3-yl)propanoic acid

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dichloromethane (DCM)

-

Ammonia solution (e.g., 0.5 M in 1,4-dioxane or bubbled as gas)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(1H-indol-3-yl)propanoic acid (1 equivalent) in anhydrous DCM.

-

Activation of Carboxylic Acid: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the stirred solution of the carboxylic acid. Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of a white precipitate of dicyclohexylurea (DCU) may be observed.

-

Amidation: Slowly introduce the ammonia solution (1.2 equivalents) to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the precipitated DCU. Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents is crucial as DCC is sensitive to moisture, which can lead to the formation of unwanted byproducts and reduce the yield of the desired amide.[5]

-

Low-Temperature Addition: The initial reaction is carried out at 0 °C to control the reactivity of DCC and minimize potential side reactions.

-

Stoichiometry: A slight excess of DCC and the amine source is used to ensure the complete conversion of the starting carboxylic acid.

-

Aqueous Work-up: The acid and base washes are performed to remove any unreacted starting materials and byproducts.

-

Chromatographic Purification: Silica gel chromatography is a standard and effective method for isolating the pure amide from any remaining impurities.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

Table 2: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.8 | br s | 1H | Indole N-H |

| ~7.5 | d | 1H | Indole H-4 |

| ~7.3 | d | 1H | Indole H-7 |

| ~7.1 | s | 1H | Indole H-2 |

| ~7.0 | t | 1H | Indole H-6 |

| ~6.9 | t | 1H | Indole H-5 |

| ~6.8 (br s) & ~7.3 (br s) | br s | 2H | -CONH₂ |

| ~2.9 | t | 2H | -CH₂-CH₂-CONH₂ |

| ~2.4 | t | 2H | -CH₂-CONH₂ |

Note: The chemical shifts for the amide protons can be broad and their positions can vary depending on the solvent and concentration.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | C=O (amide) |

| ~136 | Indole C-7a |

| ~127 | Indole C-3a |

| ~123 | Indole C-2 |

| ~121 | Indole C-6 |

| ~118.5 | Indole C-5 |

| ~118 | Indole C-4 |

| ~113 | Indole C-3 |

| ~111 | Indole C-7 |

| ~35 | -CH₂-CONH₂ |

| ~22 | -CH₂-CH₂-CONH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (two bands) | N-H stretch | Primary Amide (-CONH₂) |

| ~3300 | N-H stretch | Indole |

| ~1650 | C=O stretch | Amide I band |

| ~1620 | N-H bend | Amide II band |

| ~1450 | C-N stretch | Amide |

The presence of two distinct N-H stretching bands in the 3400-3200 cm⁻¹ region is characteristic of a primary amide.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Molecular Ion Peak (M⁺): m/z = 188.09

Predicted Fragmentation Pattern: Key fragments would likely arise from the cleavage of the propanamide side chain, such as the loss of the amide group (-CONH₂) or the entire side chain. The indole ring itself is relatively stable and would likely remain intact as a major fragment.

Biological Activity and Therapeutic Potential

While this compound itself is primarily utilized as a synthetic intermediate, its structural motif is present in numerous compounds with significant biological activities. Research into its derivatives has unveiled promising therapeutic potential, particularly in the areas of immunosuppression and antimicrobial therapy.

Immunosuppressive Activity

Several studies have reported the synthesis of N-aryl-3-(indol-3-yl)propanamides and their evaluation as immunosuppressive agents.[9][10] These compounds have shown the ability to inhibit the proliferation of T-cells, a key component of the adaptive immune response. For instance, certain derivatives have been found to inhibit the proliferative response of human T-cells stimulated by CD3/CD28 without affecting the production of interleukin-2 (IL-2).[9] Further investigation into the mechanism of action suggests that these compounds may exert their immunosuppressive effects by interfering with signaling pathways coupled to the IL-2 receptor.[9]

Figure 3: Proposed mechanism of immunosuppressive action of indole-3-propanamide derivatives.

Antimicrobial and Antitubercular Activities

Derivatives of this compound have also been investigated for their antimicrobial and antitubercular properties.[11] The indole scaffold is known to be a key pharmacophore in many antimicrobial agents.[1][2] The proposed mechanisms of action for indole-based antimicrobials are diverse and can include the disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with bacterial signaling pathways.[12][13] While the specific mechanism for this compound derivatives is still under investigation, their structural similarity to other bioactive indoles suggests they may share similar modes of action.

Conclusion and Future Directions

This compound is a fundamentally important molecule that serves as a gateway to a diverse range of potentially therapeutic compounds. Its straightforward synthesis and the inherent biological relevance of the indole core make it an attractive starting point for drug discovery programs. The demonstrated immunosuppressive and antimicrobial activities of its derivatives warrant further investigation and optimization. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds to enable the rational design of more potent and selective therapeutic agents. The continued exploration of the chemical space around the this compound scaffold holds significant promise for the development of novel treatments for a variety of diseases.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. This compound | C11H12N2O | CID 351791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5814-93-7|this compound|BLD Pharm [bldpharm.com]

- 5. Video: Preparation of Amides [jove.com]

- 6. Khan Academy [khanacademy.org]

- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 8. docbrown.info [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of N-aryl-3-(indol-3-yl)propanamides and their immunosuppressive activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]